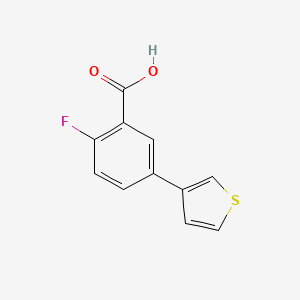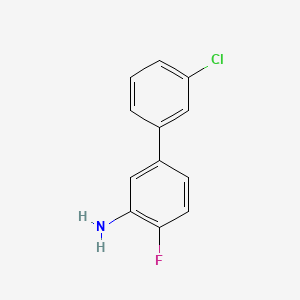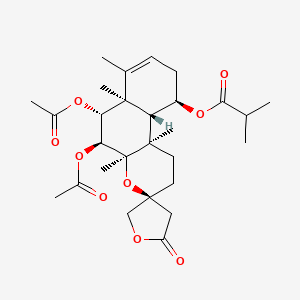
Scutebata E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scutebata E is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. This compound has garnered attention due to its weak cytotoxic activity, making it a subject of interest in various scientific research fields .
Mecanismo De Acción
Target of Action
Scutebata E’s primary targets are cancer cells . It has been found to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Mode of Action
This compound interacts with its targets by inducing dose-dependent apoptosis, specifically in cancer cells . The major class of proteins down-regulated are pro-survival proteins, the Inhibitors of Apoptosis (IAPs), and IAP regulating proteins .
Biochemical Pathways
The affected pathway is the apoptosis pathway. This compound works by releasing the molecular brakes (the IAPs) on apoptosis in cell death-evading cancer cells . This leads to a downstream effect of increased cell death in cancer cells.
Pharmacokinetics
It is known that the compound has weak cytotoxic activity
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in the survival of these cells, contributing to its cytotoxic activity.
Análisis Bioquímico
Biochemical Properties
Scutebata E interacts with various biomolecules in biochemical reactions. It has been observed to have weak cytotoxicity, with an IC50 value of 61.23 μM for LoVo cells and an IC50 value of more than 100 μM for MCF-7, SMMC-7721, and HCT-116 cells .
Cellular Effects
This compound influences cell function by exerting cytotoxic effects on various types of cells. It has been observed to have weak cytotoxicity, affecting cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Scutebata E is typically extracted from Scutellaria barbata using solvent extraction or column chromatography. The process involves breaking and crushing the plant material, followed by extraction with an organic solvent such as ethanol or ether
Análisis De Reacciones Químicas
Scutebata E undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Scutebata E has several scientific research applications:
Chemistry: It is used in the study of neo-clerodane diterpenoids and their chemical properties.
Comparación Con Compuestos Similares
Scutebata E is unique among neo-clerodane diterpenoids due to its specific structure and weak cytotoxic activity. Similar compounds include:
Scutebarbatine A: Another diterpenoid from Scutellaria barbata with stronger cytotoxic activity.
Scutebarbatine B: Known for its moderate cytotoxic effects.
Scutebarbatines W-Z: A series of neo-clerodane diterpenoids with varying degrees of cytotoxicity.
These compounds share structural similarities but differ in their cytotoxic potency and specific biological activities.
Propiedades
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19-,21-,22+,23+,25-,26+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPSPRNFABBWFI-URBRYQCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the cytotoxic effects of Scutebata E, and against which cell lines were they observed?
A1: The study found that this compound exhibited weak cytotoxicity against K562 cell lines (a human immortalized myelogenous leukemia line) with an IC50 value ranging from 35.11 to 42.73 μM. [] It's important to note that this study only evaluated cytotoxicity in vitro, and further research is needed to understand its potential effects in vivo.
Q2: Is there information available on the structure of this compound?
A2: While the study doesn't provide the specific spectroscopic data for this compound, it mentions that its structure was elucidated by comparison with previously reported data. [] To obtain the molecular formula, weight, and detailed spectroscopic data, it's recommended to refer to the original research publications cited in the paper.
Q3: Are there any known resistance mechanisms associated with this compound's cytotoxic activity?
A3: The research paper focuses primarily on the isolation and initial in vitro cytotoxicity screening of this compound. [] It doesn't delve into resistance mechanisms or compare its activity to other compounds. Further research is needed to investigate potential resistance mechanisms, cross-resistance patterns, and the relationship of this compound to other compounds or drug classes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
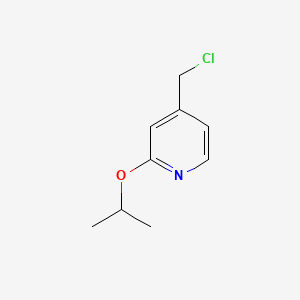
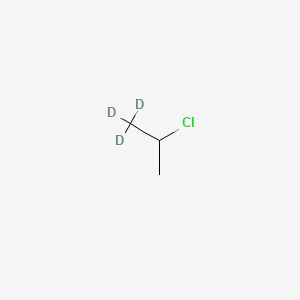

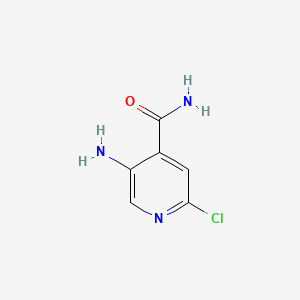
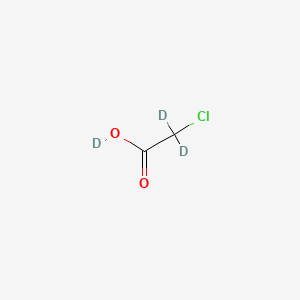
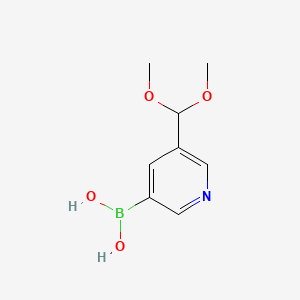
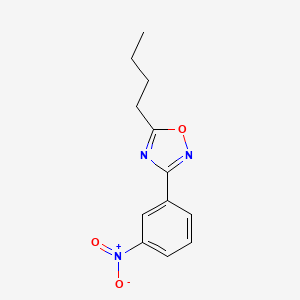
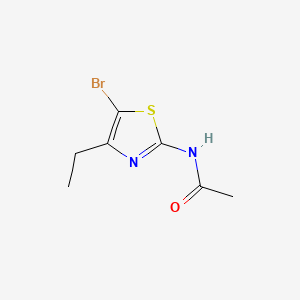
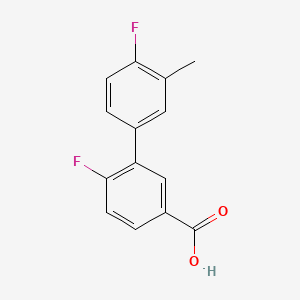
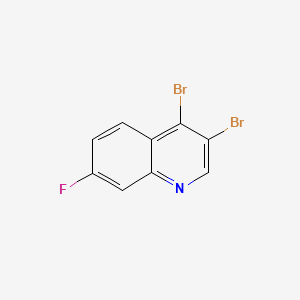
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B594982.png)
